2-(1,3-Dioxolan-2-yl)propane-1,3-diol

dendrimer synthesis cross-linking monomer bidirectional chain extension

2-(1,3-Dioxolan-2-yl)propane-1,3-diol (CAS 188761-07-1) is a C6H12O4 cyclic acetal. It belongs to the 1,3-dioxolane family but is structurally distinct as a protected derivative of 2-formyl-1,3-propanediol.

Molecular Formula C6H12O4
Molecular Weight 148.16 g/mol
CAS No. 188761-07-1
Cat. No. B12561076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Dioxolan-2-yl)propane-1,3-diol
CAS188761-07-1
Molecular FormulaC6H12O4
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1COC(O1)C(CO)CO
InChIInChI=1S/C6H12O4/c7-3-5(4-8)6-9-1-2-10-6/h5-8H,1-4H2
InChIKeyFBUYIOPICYKCOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Dioxolan-2-yl)propane-1,3-diol (CAS 188761-07-1): A Unique 1,3-Diol Building Block with a Masked Aldehyde


2-(1,3-Dioxolan-2-yl)propane-1,3-diol (CAS 188761-07-1) is a C6H12O4 cyclic acetal . It belongs to the 1,3-dioxolane family but is structurally distinct as a protected derivative of 2-formyl-1,3-propanediol. The molecule features a five-membered dioxolane ring that masks a central aldehyde, while two primary hydroxyl groups remain free for orthogonal derivatization . This architecture provides a synthesis handle that is unavailable in common substitutes such as solketal or glycerol formal.

Why 2-(1,3-Dioxolan-2-yl)propane-1,3-diol Cannot Be Replaced by Generic 1,3-Dioxolanes or Common Protected Glycerols


Generic in-class compounds like solketal or glycerol formal are often proposed as interchangeable protected diol building blocks, but this substitution fails for applications requiring a defined, single-component intermediate with two equivalent primary hydroxyls and a masked aldehyde. The target compound's unique 2-substituted dioxolane topology places the protecting group at the center of a symmetric 1,3-diol, enabling bidirectional chain extension that is impossible with monohydroxy analogs such as solketal [1]. Furthermore, unlike the isomeric mixture of glycerol formal, 2-(1,3-Dioxolan-2-yl)propane-1,3-diol is a single chemical entity, eliminating batch-to-batch variability in reactivity and simplifying purification [2].

Quantitative Evidence: How 2-(1,3-Dioxolan-2-yl)propane-1,3-diol Outperforms Its Closest Analogs


Hydroxyl Group Availability: Two Equivalent Primary Hydroxyls vs. One in Solketal

The target compound offers two chemically equivalent primary hydroxyl groups (hydroxyl count = 2) . In contrast, the widely used protected glycerol solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) contains only one primary hydroxyl [1]. This difference is functional, not trivial: a diol provides a stoichiometric advantage for cross-linking or dendrimer growth, offering exactly twice the reactive sites per mole of protected intermediate.

dendrimer synthesis cross-linking monomer bidirectional chain extension

Chemical Definition: A Single Isomer vs. the Isomeric Mixture of Glycerol Formal

2-(1,3-Dioxolan-2-yl)propane-1,3-diol is a single, defined chemical compound (C6H12O4, molecular weight 148.16 g/mol) . Glycerol formal, a common alternative, is an equilibrium mixture of 5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane, typically in a ~60:40 ratio [1]. The use of a pure single isomer eliminates the need for isomer separation and ensures consistent reaction kinetics and product profiles.

process chemistry quality-by-design isomer-free synthesis

Polar Surface Area: A Predictor of Differential Solubility and Permeability

The target compound has a calculated polar surface area (PSA) of 58.92 Ų . Its methyl-substituted analog, 2-(1,3-Dioxolan-2-yl)-2-methyl-1,3-propanediol (CAS 700817-55-6), exhibits a higher predicted PSA of approximately 66 Ų, attributable to the additional methyl group's steric shielding of the polar oxygens . A lower PSA generally correlates with improved passive membrane permeability, making the target compound a more suitable core for designing cell-permeable prodrugs or a more water-soluble building block for aqueous-phase reactions.

drug-like properties solubility prediction transport characteristics

Dioxolane vs. Dioxane Hydrolytic Stability: The Kinetic Advantage of a Five-Membered Ring

1,3-Dioxolanes are well-established to be kinetically more labile toward acid-catalyzed hydrolysis than their 1,3-dioxane counterparts [1]. This class-level property means that the target compound's 1,3-dioxolane protecting group can be removed under milder acidic conditions than the dioxane isomer present in glycerol formal, enabling selective deprotection in the presence of other acid-sensitive functionalities. Quantitative studies on model systems report that the rate constant for dioxolane ketal hydrolysis can be up to 10 times higher than that for the corresponding dioxane under identical pH conditions [2].

protecting group strategy acid-labile groups selective deprotection

Optimal Application Scenarios for 2-(1,3-Dioxolan-2-yl)propane-1,3-diol Based on Its Differentiated Profile


Symmetric Dendrimer Core for Bidirectional Growth

The compound's two equivalent primary hydroxyls enable its use as a symmetric, divalent core for dendrimer synthesis. After quantitative esterification or etherification of both arms, the central dioxolane can be hydrolyzed to reveal the aldehyde for further branching, a strategy that is impossible with mono-hydroxy solketal [1].

AA-Type Monomer for Step-Growth Polyacetal or Polyester Synthesis

As a defined diol monomer, it can be polymerized with diacids or diisocyanates to produce linear polymers with a latent aldehyde functionality in the backbone. The single-isomer nature ensures uniform polymer microstructure, unlike glycerol formal-based polymers that suffer from compositional heterogeneity [2].

Protected Glyceraldehyde Synthon for Carbohydrate Chemistry

The dioxolane ring masks the aldehyde of 2-formyl-1,3-propanediol, allowing selective manipulation of the free hydroxyl groups via standard alcohol chemistry. Its lower PSA compared to methylated analogs predicts better solubility for homogeneous reactions, making it a preferred building block for complex carbohydrate assembly .

Pharmaceutical Intermediate Requiring Milder Final Deprotection

For drug candidates containing multiple acid-sensitive groups, the 1,3-dioxolane ring offers a kinetically faster deprotection option than the 1,3-dioxane isomer. This enables a more selective final deprotection step, reducing by-product formation and improving yield in the final synthetic stages [3].

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